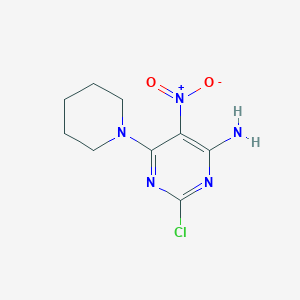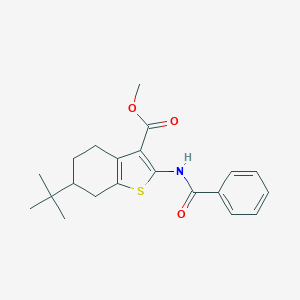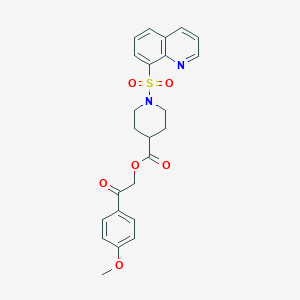
2-クロロ-5-ニトロ-6-(ピペリジン-1-イル)ピリミジン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a nitro group, and a piperidin-1-yl group
科学的研究の応用
2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
Biochemical Pathways
The compound’s effect on biochemical pathways is largely tied to its inhibition of mitochondrial complex I. This inhibition disrupts the normal flow of electrons through the electron transport chain, affecting the production of ATP. The downstream effects of this disruption can vary, but they often include decreased cell growth and proliferation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trichloropyrimidine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms with a nitro group using a nitrating agent such as nitric acid.
Piperidinylation: The second step involves the substitution of another chlorine atom with a piperidin-1-yl group using piperidine in the presence of a base like triethylamine.
Amination: The final step involves the substitution of the remaining chlorine atom with an amine group using ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to optimize reaction conditions and improve yield.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like piperidine, thiols, or alkoxides in the presence of a base.
Major Products:
Reduction: 2-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
類似化合物との比較
2-Chloro-5-nitropyrimidine: Lacks the piperidin-1-yl group, making it less effective in binding to certain biological targets.
2-Amino-5-nitropyrimidine: Similar structure but with an amino group instead of a piperidin-1-yl group, leading to different biological activities.
2-Chloro-5-nitro-6-methylpyrimidine: Contains a methyl group instead of a piperidin-1-yl group, affecting its chemical reactivity and biological properties.
Uniqueness: 2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine is unique due to the presence of the piperidin-1-yl group, which enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
2-chloro-5-nitro-6-piperidin-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O2/c10-9-12-7(11)6(15(16)17)8(13-9)14-4-2-1-3-5-14/h1-5H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBIZBFJTIZQPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-tert-butyl-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381818.png)


![Ethyl cyano({3-[(diethylamino)sulfonyl]phenyl}hydrazono)acetate](/img/structure/B381827.png)
![Methyl 4-[(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylmethyl]benzoate](/img/structure/B381828.png)
![3-{2-[(3Z)-2-methyl-3H-indol-3-ylidene]hydrazin-1-yl}benzoic acid](/img/structure/B381833.png)
![methyl 6-tert-butyl-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B381834.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-chloro-3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B381835.png)
![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B381836.png)
![2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B381837.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B381838.png)
![2-[5-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pentyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B381839.png)
![2-[[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B381840.png)
